2-(dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with a pyridine ring condensed to a pyrimidinone moiety. Its structure features:
- A 2-(dipropylamino) substituent at position 2 of the pyrido[1,2-a]pyrimidin-4-one core.
- A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone system to a 1,3-thiazolidin-4-one ring.
- The thioxo (C=S) group at position 2 of the thiazolidinone may enhance antioxidant activity, as seen in related thiazolidinone derivatives .
Properties
Molecular Formula |
C26H28N4O3S2 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O3S2/c1-4-13-28(14-5-2)23-20(24(31)29-15-7-6-8-22(29)27-23)16-21-25(32)30(26(34)35-21)17-18-9-11-19(33-3)12-10-18/h6-12,15-16H,4-5,13-14,17H2,1-3H3/b21-16- |
InChI Key |
CYXXFHXCPOUVEZ-PGMHBOJBSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 453.5 g/mol . Its structure includes:
- Pyrido[1,2-a]pyrimidinone core
- Thiazolidinone moiety
- Dipropylamino group
This structural diversity is significant as it may influence the compound's interaction with biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Anticancer Activity : The thiazolidinone scaffold is known for its anticancer properties. Research indicates that compounds containing this structure can inhibit various cancer cell lines by disrupting cell proliferation pathways and inducing apoptosis .
- Antimicrobial Properties : The presence of the thiazolidinone and pyrimidine components suggests potential antimicrobial activity, which has been observed in similar compounds .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to cancer progression and inflammation, similar to other thiazolidinone derivatives .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Inhibition of key enzymes involved in tumor growth and survival.
- Interaction with DNA/RNA , potentially affecting replication and transcription processes.
Synthesis
The synthesis of 2-(dipropylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several steps:
- Formation of Thiazolidinone : Initial synthesis begins with the formation of the thiazolidinone ring through condensation reactions.
- Pyrimidine Modification : Subsequent steps involve modifying the pyrimidine ring to introduce the dipropylamino group and other substituents.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the thiazolidinone moiety with the pyrimidine core.
Each step requires optimization to maximize yield and purity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their biological implications:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Amino Side Chains: The dipropylamino group in the target compound may reduce binding affinity compared to ethylamino or unsubstituted analogues due to steric hindrance . Thioxo vs. Oxo Groups: The C=S group in the thiazolidinone ring is associated with antioxidant activity, whereas C=O analogues lack this property .
Enzyme Inhibition vs. Neurotropic analogues with n-Bu/2-furyl groups show anticonvulsant activity, suggesting that bulky substituents at position 5 of the pyrido ring may optimize CNS penetration .
Synthetic Flexibility: The target compound’s synthesis likely involves cyclocondensation of β-enaminodiketones with aminopyridines, followed by nucleophilic substitution to introduce the thiazolidinone-thioxo moiety . This method aligns with routes used for related pyrido-pyrimidinones .
Contradictions and Limitations
- highlights neurotropic activity in pyrido[1,2-a]pyrimidin-4-ones, but the target compound’s thiazolidinone-thioxo moiety may redirect its mechanism toward antioxidant or antimicrobial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
